Cell Line Selectivity Profile: Antitumor Agent-106 vs. Neorautenol and Shinpterocarpin Parent Compounds
Antitumor agent-106 demonstrates enhanced potency and a distinct cell line selectivity profile compared to its natural product progenitors neorautenol and shinpterocarpin. The dialkylaminoethyl-type side chain modification present in antitumor agent-106 (compound 42) and related analogs (compounds 37 and 43) confers more promising activity against lung and colon cancer lines (4–9 μM range) than the unmodified natural products [1]. Within this optimized series, antitumor agent-106 exhibits differential sensitivity across cancer types: IC50=5.2 μM against HCT-116 colon cancer cells versus IC50=6.5 μM against A549 lung cancer cells (MTT assay), while showing substantially reduced activity against Hep3B hepatocellular carcinoma cells (IC50>10 μM) and MDA-MB-231 breast cancer cells (IC50>10 μM) [2][3]. This tissue-specific selectivity profile contrasts with the broader, less potent activity of the parent natural products and represents a key differentiation point for researchers investigating lung versus colon cancer models [1].
| Evidence Dimension | Antiproliferative activity across cancer cell lines |
|---|---|
| Target Compound Data | A549 (lung): IC50=6.5 μM; HCT-116 (colon): IC50=5.2 μM; Hep3B (liver): IC50>10 μM; MDA-MB-231 (breast): IC50>10 μM |
| Comparator Or Baseline | Neorautenol and shinpterocarpin natural products (less potent activity against lung and colon cancer lines; exact IC50 values not reported but described as less promising than the dialkylaminoethyl-modified analogs) |
| Quantified Difference | Dialkylaminoethyl-modified analogs (including antitumor agent-106) exhibit more promising activity than parent natural products; ~2-fold higher potency against HCT-116 versus A549 cells; >2-fold selectivity window against Hep3B and MDA-MB-231 cells |
| Conditions | MTT assay; cell growth inhibition assessment; cell lines: A549 (lung cancer), HCT-116 (colon cancer), Hep3B (hepatocellular carcinoma), MDA-MB-231 (breast cancer) |
Why This Matters
This selectivity data enables informed experimental design when choosing between lung cancer (A549) and colon cancer (HCT-116) models, with colon cancer models expected to show greater sensitivity at equivalent concentrations.
- [1] Huang G, et al. Syntheses and antitumor activities of neorautenol and shinpterocarpin analogs. Bioorg Med Chem Lett. 2023 Jul 15;91:129353. PMID: 37271378. View Source
- [2] MedChemExpress. Antitumor agent-106 Product Datasheet: Cellular Effect Data Table (A549 IC50=6.5 μM, HCT-116 IC50=5.2 μM, Hep3B IC50>10 μM, MDA-MB-231 IC50>10 μM). View Source
- [3] Huang G, et al. Bioorg Med Chem Lett. 2023;91:129353. (Supporting data for Hep3B and MDA-MB-231 IC50>10 μM; MTT assay methodology). View Source
